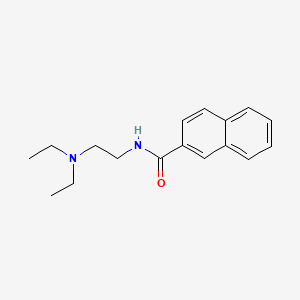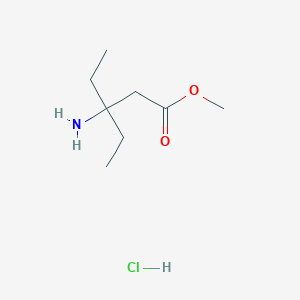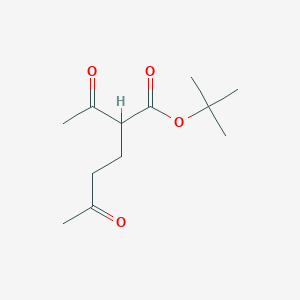
1,1-Dimethylethyl 2-acetyl-5-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester is an organic compound with the molecular formula C12H20O4. It is a derivative of hexanoic acid and is characterized by the presence of acetyl and oxo groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester typically involves the esterification of 2-Acetyl-5-oxohexanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides and esters.
Aplicaciones Científicas De Investigación
2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester involves its interaction with various molecular targets. The acetyl and oxo groups can participate in hydrogen bonding and other interactions with enzymes and proteins. These interactions can modulate the activity of enzymes and affect biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetyl-5-oxohexanoic acid ethyl ester
- 5-Oxohexanoic acid ethyl ester
- 2-Acetyl-5-oxohexanoic acid methyl ester
Uniqueness
2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and affects the compound’s reactivity and stability. This makes it distinct from other similar compounds with different ester groups.
Propiedades
Número CAS |
35490-06-3 |
|---|---|
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
tert-butyl 2-acetyl-5-oxohexanoate |
InChI |
InChI=1S/C12H20O4/c1-8(13)6-7-10(9(2)14)11(15)16-12(3,4)5/h10H,6-7H2,1-5H3 |
Clave InChI |
WACMLKBTVHDMCO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC(C(=O)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


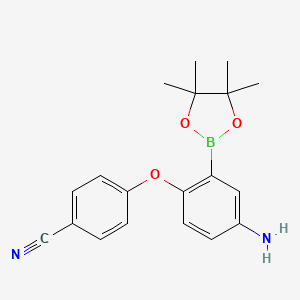
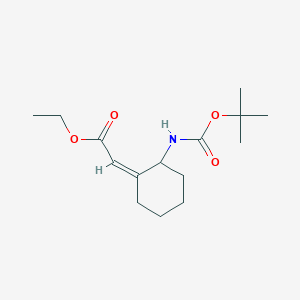
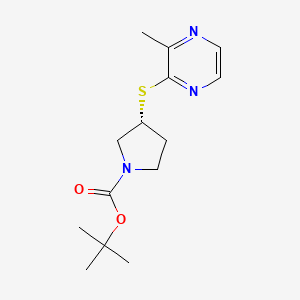
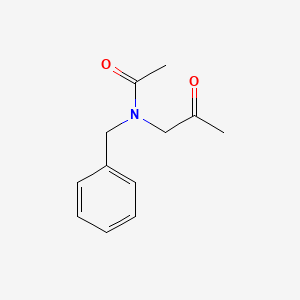
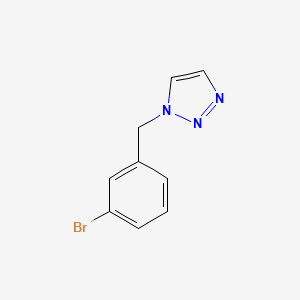
![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)
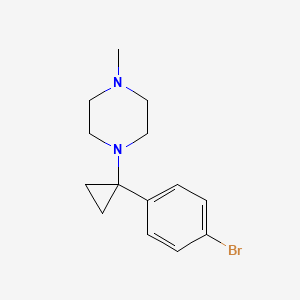
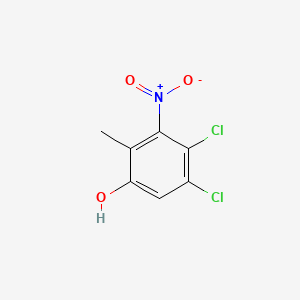
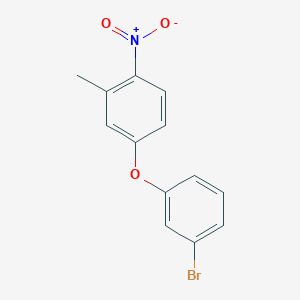
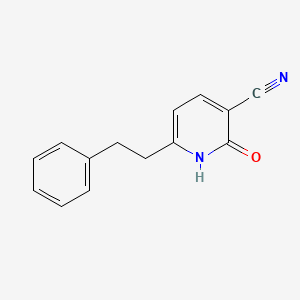
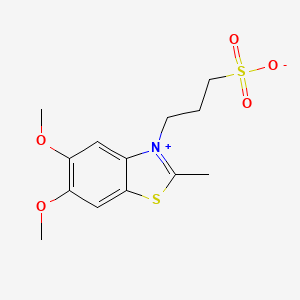
![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)
